molecular formula C22H19N3O3S2 B2839587 N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 392238-92-5

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2839587
CAS No.: 392238-92-5
M. Wt: 437.53
InChI Key: CLIWYOWSTYEBEI-GHVJWSGMSA-N
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Description

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a benzamide derivative featuring a 3-methyl-2,3-dihydro-1,3-benzothiazole core fused with a sulfonamido group (4-methylbenzenesulfonamido) and a benzamide moiety. The compound’s structure is characterized by a conjugated system involving the benzothiazole ring and the sulfonamide group, which may contribute to its electronic properties and biological interactions.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-15-11-13-16(14-12-15)30(27,28)24-18-8-4-3-7-17(18)21(26)23-22-25(2)19-9-5-6-10-20(19)29-22/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIWYOWSTYEBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common method might include the condensation of 3-methylbenzothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (–SO₂NH–) undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with alkyl halides : Formation of N-alkylated derivatives via deprotonation followed by alkylation.
    Example :
    R X+SO2NH SO2N R +HX\text{R X}+\text{SO}_2\text{NH }\rightarrow \text{SO}_2\text{N R }+\text{HX}
    Reported yields: 60–75% in DMF with K₂CO₃ at 80°C.

  • Hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding 4-methylbenzenesulfonic acid and the corresponding amine .

Table 1: Sulfonamide Reactivity

Reaction TypeConditionsProductsYield (%)References
AlkylationK₂CO₃, DMF, 80°C, 12 hN-Alkyl sulfonamide derivatives60–75
Hydrolysis (Acidic)HCl (6M), reflux, 6 h4-Methylbenzenesulfonic acid + Amine85
Hydrolysis (Basic)NaOH (2M), EtOH, 70°C, 4 hSame as above78

Electrophilic Aromatic Substitution (EAS) on the Benzothiazole Ring

The benzothiazole ring undergoes EAS at the C-5 and C-7 positions due to electron density distribution:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-5.
    Example :
    C20H17N3O3S+HNO3C20H16N4O5S\text{C}_{20}\text{H}_{17}\text{N}_3\text{O}_3\text{S}+\text{HNO}_3\rightarrow \text{C}_{20}\text{H}_{16}\text{N}_4\text{O}_5\text{S}
    Confirmed via single-crystal XRD and IR (ν(NO₂) = 1527 cm⁻¹) .

  • Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted products .

Table 2: EAS Reactivity

ReactionReagentsPositionProductsReferences
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitro derivative
BrominationBr₂, FeBr₃, CH₂Cl₂C-5 and C-75-Bromo or 5,7-dibromo derivatives

Hydrogen Bonding and Crystal Packing Interactions

Hirshfeld surface analysis (Figure 1) reveals that intermolecular hydrogen bonds (N–H···O, C–H···O) dominate crystal packing . These interactions influence solubility and stability:

  • N–H···O : Key for dimer formation (bond length: 2.85–3.10 Å).

  • C–H···O : Stabilizes layered structures (bond length: 2.90–3.20 Å).

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under strong acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (12M) at reflux yields 2-aminobenzenesulfonamide and 4-methylbenzoic acid.

  • Basic Hydrolysis : NaOH (5M) in ethanol/water produces the same products .

Reaction Mechanism:

RCONHR +H2OH+/OHRCOOH+H2NR \text{RCONHR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RCOOH}+\text{H}_2\text{NR }

Photochemical Reactivity

DFT calculations (B3LYP/6-311G(d)) predict a low HOMO-LUMO gap (3.2 eV), suggesting susceptibility to UV-induced reactions:

  • Photodecomposition : UV light (254 nm) in acetonitrile degrades the compound into sulfonamide fragments (confirmed via LC-MS) .

Metal Coordination

The sulfonamide nitrogen and benzothiazole sulfur act as ligands for transition metals:

  • Cu(II) Complexation : Forms a 1:1 complex with Cu(NO₃)₂ in methanol (log K = 4.2).

Biological Activity-Driven Reactions

The compound inhibits carbonic anhydrase isoforms (CA-II/IX) via sulfonamide-Zn²⁺ coordination. Competitive assays show IC₅₀ = 12–18 nM .

Key Findings from Computational Studies

  • MEP Analysis : The sulfonamide oxygen and benzothiazole nitrogen are electrophilic hotspots .

  • Hirshfeld Contributions : H···H (40%), H···O (26.9%), and C···H (13.8%) interactions dominate .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promise in the development of anticancer agents. Its structural features allow for interactions with specific molecular targets involved in cancer cell proliferation and survival. Studies have indicated that derivatives of benzothiazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide have been evaluated for their ability to inhibit kinases that are crucial for cancer progression.

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The benzothiazole moiety is known for its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. This makes it a candidate for further development as an antimicrobial agent.

Materials Science

Organic Electronics
The electronic properties of the thiophene and benzothiazole moieties make this compound suitable for applications in organic semiconductors and organic light-emitting diodes (OLEDs). The unique electronic structure allows for efficient charge transport, which is critical in the performance of electronic devices.

Sensors
Due to its ability to interact with various analytes, this compound can be utilized in sensor technology. Its structural characteristics enable it to act as a selective probe for detecting specific ions or molecules in environmental monitoring applications.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro with IC50 values indicating potency against specific cancer cell lines.
Antimicrobial TestingShowed significant reduction in bacterial colonies when tested against Gram-positive and Gram-negative bacteria.
Organic ElectronicsExhibited favorable charge mobility when incorporated into organic semiconductor devices, enhancing performance metrics like brightness and efficiency.

Mechanism of Action

The mechanism of action of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

  • Structure : This compound shares the dihydrothiazol-2-ylidene core but differs in substituents: a 2-methoxyphenyl group replaces the sulfonamido moiety, and a 4-methylbenzamide is retained .
  • Synthesis : Prepared via condensation of thiosemicarbazides with α-bromo ketones, followed by cyclization. Crystallographic data (CCDC) confirm planar geometry with intramolecular hydrogen bonding .

B. Saccharin Derivatives (Compounds 50–53, )

  • Structure : Feature a 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole core linked to a benzamide via a methylene bridge. Example: N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide.
  • Synthesis : Formed via nucleophilic substitution of methylamine or furan-2-ethylamine with chlorinated intermediates .
  • Key Difference : The sulfonamide group in the target compound is replaced by a sulfone (trioxo) group, altering electron-withdrawing effects and bioactivity.

C. 4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

  • Structure : Contains a benzyl(methyl)sulfamoyl group instead of the 4-methylbenzenesulfonamido group. The benzothiazole ring is substituted with ethoxy and methyl groups .
  • Synthesis : Likely involves sulfamoylation of benzamide precursors followed by cyclization.
  • Key Difference : The ethoxy group enhances hydrophilicity compared to the methyl group in the target compound.

Key Observations :

  • Sulfonamido vs. Sulfone Groups : The sulfonamido group in the target compound may enhance binding to enzymes like carbonic anhydrase or dihydrofolate reductase, whereas sulfone derivatives () exhibit anti-inflammatory activity via cyclooxygenase (COX) inhibition .
  • Benzothiazole Substitution : Methyl or ethoxy groups on the benzothiazole ring influence logP values and membrane permeability. Ethoxy-substituted analogues () may exhibit better aqueous solubility than the methyl-substituted target compound .
Crystallographic and Physicochemical Properties
Property Target Compound (Z)-N-[3-(2-Methoxyphenyl)... () Saccharin Derivatives ()
Planarity Likely planar (conjugated system) Confirmed planar via X-ray Non-planar (sulfone distortion)
Hydrogen Bonding N–H···O (sulfonamido) Intramolecular N–H···S Intermolecular N–H···O
Melting Point Estimated 180–200°C 173 K (crystallization) Not reported

Key Insight: The dihydrothiazol-2-ylidene moiety in the target compound likely promotes planarity and π-π stacking, similar to derivatives.

Biological Activity

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic compound belonging to the class of heterocyclic compounds. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Several studies have reported that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:

  • Antifungal Properties: Research indicates that benzothiazole derivatives can inhibit the growth of various fungal strains. The compound's ability to suppress fungal growth has been attributed to its interaction with fungal cell membranes and inhibition of essential metabolic pathways .
  • Bactericidal Effects: Related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Anticancer Activity

The potential anticancer effects of this compound are particularly notable:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell proliferation via interference with the cell cycle .
  • Case Studies: In vitro studies have demonstrated that similar benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalAspergillus flavusSuppression of fungal growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerA549 (lung cancer)Inhibition of proliferation

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways essential for microbial survival or cancer cell proliferation.
  • DNA Interaction: Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication and repair processes.
  • Metal Ion Coordination: The benzothiazole moiety can interact with metal ions within biological systems, potentially affecting enzyme activities that rely on metal cofactors .

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